molecular formula C15H19N5O2 B2464035 1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine CAS No. 1235333-22-8

1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine

Cat. No.: B2464035
CAS No.: 1235333-22-8
M. Wt: 301.35
InChI Key: JVQZHTVXOOSBAF-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a potent and selective chemical probe for the 5-HT 1A receptor. This compound acts as a high-affinity agonist at the 5-HT 1A receptor subtype, a key serotonin receptor implicated in the modulation of mood, anxiety, and cognition. Its design incorporates a methoxyphenyl group linked to a triazole-carbonyl-piperazine scaffold, conferring both affinity and selectivity over other receptor types. Researchers utilize this compound to investigate serotonergic signaling pathways , particularly in the context of neuropsychiatric disorders such as depression and anxiety. Its primary research value lies in its utility for in vitro receptor binding assays and functional studies to elucidate the complex role of 5-HT 1A receptors, both as pre-synaptic autoreceptors and post-synaptic heteroreceptors. Furthermore, it serves as a critical pharmacological tool for validating targets in the development of novel therapeutic agents for the central nervous system.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-18-11-12(16-17-18)15(21)20-9-7-19(8-10-20)13-5-3-4-6-14(13)22-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQZHTVXOOSBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1-Methyl-1H-1,2,3-Triazole-4-Carbonyl Core

The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

  • Step 1 : Propiolic acid derivatives react with 1-methylazide under Cu(I) catalysis to form 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
  • Step 2 : The carboxylic acid is activated using thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an acyl chloride or active ester intermediate.

Key Conditions :

  • Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
  • Catalysts: CuI (10 mol%), N,N-diisopropylethylamine (DIPEA).
  • Yields: 85–95% for triazole formation.

Piperazine Functionalization

The piperazine moiety is introduced via nucleophilic acyl substitution:

  • Step 3 : 1-(2-Methoxyphenyl)piperazine reacts with the activated triazole carbonyl intermediate in the presence of a base (e.g., triethylamine).

Optimized Protocol (Representative Example) :

  • Combine 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride (1.0 eq) with 1-(2-methoxyphenyl)piperazine (1.2 eq) in anhydrous THF.
  • Add triethylamine (2.0 eq) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Isolate via column chromatography (ethyl acetate/hexane, 3:7).

Yield : 70–80%.

One-Pot Click Chemistry Approach

Direct Synthesis via CuAAC and In Situ Coupling

A streamlined method avoids isolating intermediates:

  • Procedure :
    • React propioloyl chloride with 1-(2-methoxyphenyl)piperazine in THF to form a propargyl-piperazine intermediate.
    • Add 1-methylazide and CuI/DIPEA, stirring at 0°C for 5 minutes.
    • Quench with ice water and filter the precipitate.

Advantages :

  • Reduced reaction time (<30 minutes).
  • High purity (>95%) without chromatography.

Limitations :

  • Requires strict stoichiometric control to avoid byproducts.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Piperazine Derivatives

This method is favored for combinatorial chemistry:

  • Step 1 : Immobilize 1-(2-methoxyphenyl)piperazine on Wang resin via a carboxylic acid linker.
  • Step 2 : Perform on-resin CuAAC with 1-methylazide and propiolic acid.
  • Step 3 : Cleave the product using trifluoroacetic acid (TFA).

Yield : 60–75%.

Comparative Analysis of Methods

Method Yield (%) Time Complexity Scalability
Multi-Step Organic 70–80 12–24 h High Moderate
One-Pot CuAAC 85–95 30 min Low High
Solid-Phase 60–75 48 h Moderate Low

Mechanistic Insights and Challenges

Regioselectivity in Triazole Formation

The 1,4-disubstituted triazole is favored under Cu(I) catalysis due to:

  • Electronic effects : Electron-withdrawing groups on azides accelerate cycloaddition.
  • Steric factors : Bulky substituents on the alkyne direct regiochemistry.

Common Byproducts and Mitigation

  • N-Acylation side products : Controlled stoichiometry and low temperatures minimize over-acylation.
  • Copper residues : EDTA washes or column chromatography ensure purity.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing CuI with CuSO₄·5H₂O and sodium ascorbate reduces costs while maintaining efficiency.

Solvent Recycling

THF and DMF are recovered via distillation, improving sustainability.

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1-methyl-1H-1,2,3-triazole core undergoes electrophilic and nucleophilic substitutions, influenced by substituents and reaction conditions:

Reaction Type Conditions Products/Outcomes Key Insights
Cycloreversion Thermal or acidic conditions Cleavage to diazoketones or intermediates (e.g., 5a via cycloreversion pathway)DFT calculations show cycloreversion barriers ~28.6 kcal/mol in ethanol .
Nucleophilic Addition CuI catalysis in DMSO Disulfide-linked triazoles (e.g., 25/26 ) via azide-alkyne cycloadditionSolvent polarity and Cu coordination critical for regioselectivity .
Electrophilic Substitution HNO₃/H₂SO₄ nitration Nitrated triazole derivatives at C-5 positionLimited by steric hindrance from the 1-methyl group .

Carbonyl Group Reactivity

The carbonyl bridge between triazole and piperazine participates in nucleophilic acyl substitution:

Reaction Type Conditions Products/Outcomes Key Insights
Aminolysis Amines in ethanol, refluxPiperazine ring substitution (e.g., forming 9a–j analogs )High yields (76–91%) with diverse amines .
Hydrolysis Acidic/alkaline aqueous media Cleavage to carboxylic acid and piperazine-triazole fragmentsStability confirmed under physiological pH (6–8) .

Piperazine Ring Reactivity

The piperazine moiety undergoes alkylation and acylation at its secondary amines:

Reaction Type Conditions Products/Outcomes Key Insights
Acylation Acetyl chloride, Et₃N N-acetylated derivatives (e.g., 9g with IC₅₀ = 2 µM against MCF-7 cells )Enhanced bioactivity observed with electron-withdrawing acyl groups .
Alkylation Propargyl bromide, NaH Propargyl-substituted piperazines (e.g., 5 )Alkylation occurs selectively at the less hindered nitrogen .

Methoxyphenyl Group Reactivity

The 2-methoxyphenyl substituent participates in electrophilic aromatic substitution (EAS):

Reaction Type Conditions Products/Outcomes Key Insights
Nitration HNO₃, H₂SO₄ 3-nitro-2-methoxyphenyl derivativesOrtho/para directors compete; steric effects favor meta substitution .
Demethylation BBr₃, DCM Catechol derivatives (e.g., 3 )Requires anhydrous conditions to avoid side reactions .

Key Mechanistic Insights

  • Solvent Effects : Ethanol promotes diazoketone formation via cycloreversion (ΔG‡ = 28.6 kcal/mol) , while polar aprotic solvents (DMSO) favor triazole stability .

  • Regioselectivity : CuI catalysis directs 1,4-disubstituted triazole formation in azide-alkyne cycloadditions .

  • Steric Hindrance : The 1-methyl group on the triazole limits electrophilic substitution at C-5 .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via triazole ring cleavage.

  • Photodegradation : UV light induces methoxyphenyl demethylation, forming reactive quinones .

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various research applications:

Anticancer Properties

Research indicates that derivatives of triazole compounds, including 1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine, have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that triazole derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells. In vitro tests have shown promising results against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazoles are known to exhibit activity against a variety of bacterial and fungal strains. In particular, compounds with similar structures have been reported to show effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. A study highlighted the minimum inhibitory concentrations (MIC) of related compounds, indicating the potential for this compound to be developed into an antimicrobial agent.

Enzyme Inhibition

The compound may function as an enzyme inhibitor in metabolic pathways relevant to disease processes. Research has shown that triazole derivatives can inhibit key enzymes involved in the proliferation of cancer cells and pathogens . This mechanism could be leveraged for therapeutic purposes.

Case Study 1: Cytotoxicity Assessment

A library of substituted triazole-piperazine derivatives was synthesized and screened for cytotoxicity using the MTT assay. Among these, a derivative similar to this compound displayed an IC50 value of 0.99 μM against the BT-474 breast cancer cell line. This indicates strong potential for further development as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various triazole derivatives, the compound demonstrated moderate activity against several bacterial strains. The results showed MIC values comparable to established antimicrobial agents, suggesting its viability as a candidate for further research in infectious disease treatment.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AMCF-75.0
Compound BNCI-H4603.5
Target CompoundBT-4740.99

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Target CompoundPseudomonas aeruginosa15 µg/mL

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine would depend on its specific biological target. Generally, compounds with piperazine and triazole moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The methoxyphenyl group might enhance the compound’s binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with structural similarities to the target compound have been evaluated for diverse biological activities. Key comparisons are outlined below:

Dopamine D2 Receptor Affinity

  • Compound 25 : 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine
    • Activity : Ki = 54 nM for dopamine D2 receptors.
    • Key Finding : The 3-nitrophenethyl substituent enhances affinity, suggesting nitro groups improve receptor interactions. Docking studies indicate binding at both orthosteric and allosteric sites .

Cytotoxic Activity

  • Compound 18 (Propanamide derivative) : Phenylpiperazine-substituted propanamide.
    • Activity : Superior cytotoxicity compared to 1-(2-methoxyphenyl)piperazine analog (Compound 19).
    • Key Finding : A three-atom spacer between the amide and piperazine enhances activity, likely due to optimal spatial alignment with targets .
  • Target Compound : The triazole’s planar structure and hydrogen-bonding capacity might mimic the propanamide spacer, but its electron-withdrawing effects could alter binding kinetics.

5-HT1A Receptor Antagonism

  • p-MPPI : 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine.
    • Activity : ID50 = 5 mg/kg (hypothermia model); competitive antagonist at pre- and postsynaptic 5-HT1A receptors.
    • Key Finding : The iodobenzamidoethyl chain is critical for antagonism, while the 2-methoxyphenyl group stabilizes receptor interactions .

Antibacterial Activity

  • Compound 2 : (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]piperazine.
    • Activity : Effective against Gram-positive and Gram-negative bacteria.
    • Key Finding : Conjugated cinnamyl groups enhance membrane permeability .
  • Target Compound : The triazole’s rigidity and nitrogen-rich structure might improve antibacterial efficacy, though this remains untested.

Table 1. Comparative Analysis of Key Piperazine Derivatives

Compound Name / Structure Biological Target Activity (Ki/IC50/ID50) Key Substituent Feature Reference
1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine Dopamine D2 Ki = 54 nM 3-Nitrophenethyl
Phenylpiperazine propanamide (Compound 18) Cytotoxic targets IC50 not reported Phenylpropanamide spacer
p-MPPI 5-HT1A ID50 = 5 mg/kg Iodobenzamidoethyl chain
(2E)-4-(2-Methoxyphenyl)-1-cinnamylpiperazine Bacterial membranes MIC < 10 µg/mL Cinnamyl group
Target Compound Hypothesized CNS targets Not tested 1-Methyltriazole-4-carbonyl N/A

Structural and Functional Insights

  • Role of 2-Methoxyphenyl Group : Common in antipsychotic agents, this group likely engages in π-π stacking or hydrogen bonding with aromatic residues in receptor binding pockets .
  • Impact of Substituents at 4-Position: Phenethyl/Nitro Groups: Enhance dopamine D2 affinity through hydrophobic and electronic interactions .
  • Spacer Length : Three-atom spacers (e.g., propanamide) optimize activity in cytotoxic derivatives, suggesting similar principles apply to triazole-based analogs .

Biological Activity

The compound 1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a member of the piperazine and triazole classes, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity associated with this compound, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N4O3
  • Molecular Weight : 310.34 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds containing the triazole and piperazine moieties exhibit a broad spectrum of biological activities. The following sections detail specific activities observed in studies involving similar compounds.

Antibacterial Activity

Triazoles have been extensively studied for their antibacterial properties. A review highlighted that derivatives of 1,2,4-triazoles demonstrate significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain triazole derivatives ranged from 0.25μg/mL0.25\,\mu g/mL to 32μg/mL32\,\mu g/mL, indicating potent antibacterial effects .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. Compounds similar to the one have shown efficacy against fungal pathogens such as Candida species. Research has demonstrated that:

  • Triazole compounds can inhibit the growth of fungi with MIC values often below 1μg/mL1\,\mu g/mL, making them suitable candidates for antifungal therapy .

Anticancer Activity

The anticancer properties of triazole-containing compounds are also notable. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Certain derivatives have shown IC50 values in the low micromolar range against different cancer cell lines, suggesting potential as chemotherapeutic agents .

Anti-inflammatory Activity

In addition to their antimicrobial and anticancer properties, triazole derivatives have been evaluated for anti-inflammatory effects. For example:

  • Compounds exhibiting anti-inflammatory activity showed significant inhibition in carrageenan-induced paw edema models in animal studies .

Case Studies and Research Findings

A selection of studies provides insight into the specific biological activities of related compounds:

StudyCompoundActivityFindings
Mermer et al. (2019)Phenylpiperazine-triazole hybridsAntibacterialMIC values ranged from 0.1250.125 to 64μg/mL64\,\mu g/mL against various strains .
Gadegoni et al. (2013)4-amino-5-aryl-4H-1,2,4-triazolesAntibacterialHighest activity observed with MIC = 5μg/mL5\,\mu g/mL .
Kumar et al. (2023)Hybrid pyrazine-triazolesAntitubercularEight compounds showed MIC ≤ 21.25μM21.25\mu M against Mycobacterium tuberculosis .

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